Cas no 1150271-34-3 (4-bromopyridine-3-carbaldehyde hydrobromide)
4-bromopyridine-3-carbaldehyde hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromonicotinaldehyde hydrobromide
- 4-Bromo-3-formylpyridine hydrobromide
- 4-Bromo-3-formylpyridine hydrobromide salt
- 4-bromopyridine-3-carbaldehyde,hydrobromide
- 4-BROMO-3-FORMYLPYRIDINE,HBR
- 4-Bromopyridine-3-carboxaldehyde hydrobromide
- 4-bromopyridine-3-carbaldehyde hydrobromide
- AB53933
- AKOS016003416
- P16584
- DTXSID80674900
- SY007122
- J-003184
- J-514839
- 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1)
- 4-bromopyridine-3-carbaldehyde;hydrobromide
- 1150271-34-3
- 3-Pyridinecarboxaldehyde, 4-bromo-, hydrobromide (1:1)
- SCHEMBL18228259
- 4-Bromonicotinaldehydehydrobromide
- 4-BROMO-3-FORMYLPYRIDINE, HBR
- 4-Bromopyridine-3-carbaldehyde HBr
- MFCD09878537
- CS-0050961
- AS-53498
-
- MDL: MFCD09878537
- Inchi: 1S/C6H4BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H
- InChI Key: LRQCVMOGZSGCMW-UHFFFAOYSA-N
- SMILES: BrC1C=CN=CC=1C=O.Br
Computed Properties
- Exact Mass: 264.87400
- Monoisotopic Mass: 264.87379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96000
- LogP: 2.61470
4-bromopyridine-3-carbaldehyde hydrobromide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-bromopyridine-3-carbaldehyde hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178398-1g |
4-bromonicotinaldehyde hydrobromide |
1150271-34-3 | 95% | 1g |
$421 | 2021-08-05 | |
| Chemenu | CM178398-5g |
4-bromonicotinaldehyde hydrobromide |
1150271-34-3 | 95% | 5g |
$1262 | 2021-08-05 | |
| abcr | AB245804-1 g |
4-Bromo-3-formylpyridine hydrobromide |
1150271-34-3 | 1g |
€178.40 | 2022-03-25 | ||
| abcr | AB245804-5 g |
4-Bromo-3-formylpyridine hydrobromide |
1150271-34-3 | 5g |
€508.50 | 2022-03-25 | ||
| abcr | AB245804-10 g |
4-Bromo-3-formylpyridine hydrobromide |
1150271-34-3 | 10g |
€830.80 | 2022-03-25 | ||
| Chemenu | CM178398-1g |
4-bromonicotinaldehyde hydrobromide |
1150271-34-3 | 95%+ | 1g |
$421 | 2022-06-14 | |
| Chemenu | CM178398-5g |
4-bromonicotinaldehyde hydrobromide |
1150271-34-3 | 95%+ | 5g |
$1262 | 2022-06-14 | |
| Matrix Scientific | 204967-5g |
4-Bromopyridine-3-carbaldehyde hydrobromide |
1150271-34-3 | 5g |
$2552.00 | 2023-09-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06118-5g |
4-bromopyridine-3-carbaldehyde hydrobromide |
1150271-34-3 | 95% | 5g |
$1150 | 2023-09-07 | |
| Fluorochem | 224141-1g |
4-Bromonicotinaldehyde hydrobromide |
1150271-34-3 | 95% | 1g |
£226.00 | 2022-02-28 |
4-bromopyridine-3-carbaldehyde hydrobromide Suppliers
4-bromopyridine-3-carbaldehyde hydrobromide Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 4-bromopyridine-3-carbaldehyde hydrobromide
Introduction to 4-bromopyridine-3-carbaldehyde hydrobromide (CAS No. 1150271-34-3)
4-bromopyridine-3-carbaldehyde hydrobromide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 1150271-34-3, is a derivative of pyridine and features both bromine and aldehyde functional groups, making it a versatile intermediate in organic synthesis. Its unique structural properties have positioned it as a valuable tool in the development of novel therapeutic agents and biochemical probes.
The bromopyridine moiety in this compound introduces a reactive site that can participate in various chemical transformations, including cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The aldehyde group further enhances its utility by enabling condensation reactions with nucleophiles, such as amines and alcohols, to form imines or alcohols, respectively. These reactivities make 4-bromopyridine-3-carbaldehyde hydrobromide a cornerstone in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.
In recent years, the pharmaceutical industry has seen a surge in the exploration of pyridine derivatives due to their broad spectrum of biological activities. 4-bromopyridine-3-carbaldehyde hydrobromide has been particularly studied for its potential in drug discovery, where it serves as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have leveraged this compound to develop novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling applications of 4-bromopyridine-3-carbaldehyde hydrobromide is in the field of medicinal chemistry. The presence of both bromine and aldehyde functionalities allows for modular synthesis, enabling chemists to tailor molecular structures with precision. This flexibility has been exploited in the design of compounds that exhibit inhibitory effects on enzymes such as tyrosine kinases and Janus kinases. These enzymes are often overexpressed in pathological conditions, making them attractive targets for therapeutic intervention.
Moreover, the hydrobromide salt form of this compound enhances its solubility and stability, making it more amenable for use in both laboratory-scale reactions and large-scale pharmaceutical production. This improved physicochemical property has facilitated its adoption in high-throughput screening (HTS) campaigns, where large libraries of compounds are rapidly tested for biological activity. The ease with which 4-bromopyridine-3-carbaldehyde hydrobromide can be incorporated into screening assays underscores its importance as a building block in drug discovery pipelines.
Recent advancements in synthetic methodologies have further expanded the utility of 4-bromopyridine-3-carbaldehyde hydrobromide. For example, transition-metal-catalyzed cross-coupling reactions have been optimized to introduce diverse substituents at the brominated pyridine ring, generating libraries of structurally diverse derivatives. These derivatives can then be screened for biological activity, providing insights into new therapeutic targets and mechanisms.
The role of computational chemistry has also been instrumental in understanding the reactivity and selectivity of 4-bromopyridine-3-carbaldehyde hydrobromide. Molecular modeling studies have predicted how different substituents might influence the compound's interactions with biological targets, guiding experimental design and optimizing synthetic routes. This interdisciplinary approach has accelerated the development of novel compounds with improved pharmacological profiles.
In conclusion, 4-bromopyridine-3-carbaldehyde hydrobromide (CAS No. 1150271-34-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to the discovery and development of innovative therapeutic agents.
1150271-34-3 (4-bromopyridine-3-carbaldehyde hydrobromide) Related Products
- 15366-62-8(4-Bromonicotinic acid)
- 192575-17-0(1-(4-bromopyridin-3-yl)ethanone)
- 1185658-26-7(4-Bromo-3-methylpyridine hydrobromide)
- 1211585-10-2(4,6-dibromopyridine-3-carbaldehyde)
- 1060805-91-5(4-Bromo-6-methylnicotinaldehyde)
- 154105-64-3(4-Bromonicotinaldehyde)
- 128071-91-0(2,4-Dibromonicotinaldehyde)
- 10168-00-0(4-Bromo-3-methylpyridine)
- 1378850-57-7(4-bromo-1H-pyrrole-3-carbaldehyde)
- 89581-36-2( )